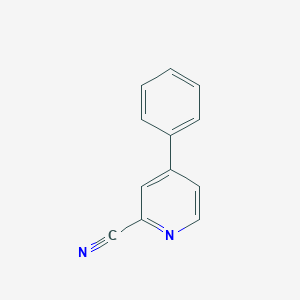

2-Cyano-4-phenylpyridine

Descripción general

Descripción

2-Cyano-4-phenylpyridine is a compound that can be associated with various chemical reactions and possesses certain photophysical properties. It is structurally related to bipyridine and phenylpyridine derivatives, which are often used in the synthesis of cyclometalated complexes, as seen in the preparation of Ir(III) cyclometalated compounds using functionalized bipyridines . The compound's relevance extends to the field of organic synthesis, where it can be involved in the construction of complex carbon frameworks, such as in the synthesis of perhydrohistrionicotoxin .

Synthesis Analysis

The synthesis of compounds related to 2-cyano-4-phenylpyridine involves various strategies. For instance, the anodic cyanation of methanolic solutions of N-phenylpiperidines leads to the formation of cyano-substituted piperidines with high regioselectivity . Additionally, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions results in the formation of pyrido[1,2-a]pyrimidin-2-ones, which are structurally related to 2-cyano-4-phenylpyridine . These methods highlight the versatility of cyanation reactions in constructing pyridine-based compounds.

Molecular Structure Analysis

The molecular structure of 2-cyano-4-phenylpyridine can be inferred from related compounds. For example, the crystal structures of 2- and 3-cyanopyridine isomers provide insights into the intermolecular interactions and the importance of hydrogen bond-type interactions in the development of polymeric chains . Similarly, the crystal and molecular structure of cyclometalated derivatives of 2-phenylpyridine with palladium and mercury provide valuable information on the coordination environment and the geometry around the pyridine moiety .

Chemical Reactions Analysis

Chemical reactions involving 2-cyano-4-phenylpyridine derivatives are diverse. Cyclometallation reactions of 2-phenylpyridine with palladium(II) compounds result in both cyclometalated and non-cyclometalated complexes, depending on the reaction conditions . Moreover, the synthesis of anti-tumor active pyridine derivatives involves a one-pot reaction between aromatic aldehyde, indolylethanone, malononitrile, and ammonium acetate, demonstrating the potential of cyano-substituted pyridines in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-4-phenylpyridine can be related to those of similar compounds. For instance, the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III) with functionalized bipyridines, which include phenylpyridine as a ligand, show luminescence from 3MLCT levels and exhibit oxidation and ligand-centered reduction processes . These properties are indicative of the potential applications of 2-cyano-4-phenylpyridine derivatives in optoelectronic devices and as redox-active materials.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Molecules :

- A study by Fan et al. (2003) reported the synthesis and characterization of 2-phenylpyridine Au(III) complexes with various thiolate ligands. These complexes exhibited cytotoxicity against human leukemia and mouse tumor cell lines, showing more efficacy than cisplatin (Fan et al., 2003).

Catalytic Properties :

- Copper-mediated regioselective cyanation of indoles and 2-phenylpyridines was developed using ammonium iodide and DMF, which proved effective under palladium-free conditions. This study by Jinho Kim et al. (2012) highlighted the broad substrate scope and high functional group tolerance of the method (Kim, H. Kim, & Chang, 2012).

Optoelectronic and Photophysical Properties :

- Research by Juanjuan You et al. (2012) explored cyano-substituted pyridine derivatives for applications in organic light-emitting devices. These compounds exhibited properties such as electron transporting, light-emitting, and bipolar transporting, making them suitable for simplified device structures (You et al., 2012).

Biological Activities :

- A study by P. Akbari (2018) focused on cyanopyridine derivatives showing good biological and therapeutic activities, particularly in pharmaceutical and agriculture fields. The synthesized compounds demonstrated antimicrobial activities (Akbari, 2018).

Coordination Chemistry :

- Liang Zhao et al. (2015) reported the synthesis of cyano-bridged heterobimetallic W(V)-Co(II) networks. These compounds showed interesting magnetic properties, such as a transition to a spin-glass-like phase due to competitive magnetic interactions (Zhao et al., 2015).

Theoretical Studies on Optoelectronic Properties :

- Theoretical studies on the molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, as reported by C. Fonkem et al. (2019), revealed insights into its structural, optoelectronic, and thermodynamic properties. This molecule is a key component in dye-sensitized solar cells (Fonkem et al., 2019).

Applications in Hydrogen Production :

- I. Omae (2017) discussed the use of 2-phenylpyridine cyclometalated iridium compounds for hydrogen production. These compounds, along with catalysts like cobalt, ruthenium, and rhodium chelate compounds, were effective in generating hydrogen from water or formic acid (Omae, 2017).

Safety And Hazards

2-Cyano-4-phenylpyridine is classified as having acute toxicity (oral, category 3), causing skin irritation (category 2), serious eye damage (category 1), and specific target organ toxicity following single exposure (category 3) . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

Propiedades

IUPAC Name |

4-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLINXBIWJYFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066400 | |

| Record name | 4-Phenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-phenylpyridine | |

CAS RN |

18714-16-4 | |

| Record name | 4-Phenyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18714-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarbonitrile, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

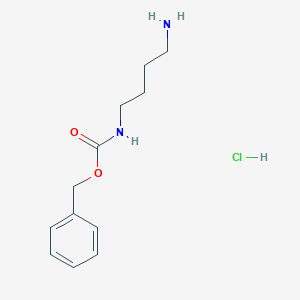

Synthesis routes and methods I

Procedure details

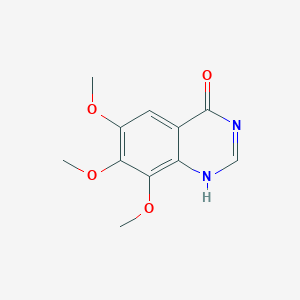

Synthesis routes and methods II

Procedure details

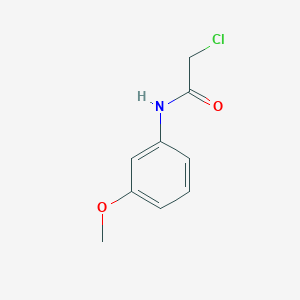

Synthesis routes and methods III

Procedure details

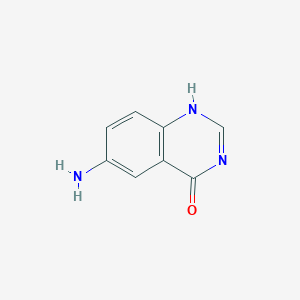

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)